![molecular formula C11H9NO2 B1612314 5-Methylquinoline-8-carboxylic acid CAS No. 70585-51-2](/img/structure/B1612314.png)
5-Methylquinoline-8-carboxylic acid
Overview
Description
5-Methylquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of 8-methylquinoline-5-carboxylic acid, a compound similar to 5-Methylquinoline-8-carboxylic acid, has been reported. It was obtained by the Skraup reaction from 3-amino-p-toluic acid or by hydrolysis of 5-cyano-8-methylquinoline . The latter was synthesized by the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline, which was obtained by bromination of 8-methylquinoline in the presence of silver sulfate .Chemical Reactions Analysis
Quinoline, the parent compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The melting point of 5-Methylquinoline-8-carboxylic acid is between 173-174 degrees Celsius . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anticancer Activity
Quinoline derivatives have shown promising results in the field of anticancer research . They have been found to inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .
Antioxidant Properties
Quinoline compounds have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .
Anti-inflammatory Uses
Quinoline derivatives have been used for their anti-inflammatory properties . They can help reduce inflammation and have been used in the treatment of various inflammatory diseases .
Antimalarial Applications
Quinoline compounds have been used in the development of antimalarial drugs . They can inhibit the growth of malaria parasites, making them effective in the treatment of malaria .
Anti-SARS-CoV-2 Activity
Research has shown that quinoline compounds have potential anti-SARS-CoV-2 activity . This suggests that they could be used in the development of treatments for COVID-19 .
Antituberculosis Activity
Quinoline derivatives have been found to have antituberculosis activity . They can inhibit the growth of tuberculosis bacteria, making them useful in the treatment of tuberculosis .
Industrial Applications
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Future Directions
While specific future directions for 5-Methylquinoline-8-carboxylic acid are not mentioned in the search results, there is ongoing research in the field of quinoline derivatives. For instance, RNA interference (RNAi), a gene regulatory process mediated by small interfering RNAs (siRNAs), has made remarkable progress as a potential therapeutic agent against various diseases . Quinoline derivatives could potentially play a role in this research.
properties
IUPAC Name |
5-methylquinoline-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETDZROERVRCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615752 | |
Record name | 5-Methylquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylquinoline-8-carboxylic acid | |
CAS RN |
70585-51-2 | |
Record name | 5-Methylquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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